(S)-2-Isobutylpiperazine

Chiral Resolution Enantiomeric Excess Binding Affinity

Sourcing chiral piperazine building blocks with verified enantiopurity often introduces supply chain uncertainty. (S)-2-Isobutylpiperazine resolves this as a defined S-enantiomer intermediate. - Enables stereospecific exploration of neurological targets (e.g., serotonin, sigma receptors) from lead generation. - Bifunctional secondary amine scaffold permits selective Boc protection or direct incorporation into arylpiperazines and diketopiperazines. - Supplied at ≥98% purity to minimize variables in chiral SAR campaigns and analytical method validation.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 106576-37-8
Cat. No. B177568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Isobutylpiperazine
CAS106576-37-8
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC(C)CC1CNCCN1
InChIInChI=1S/C8H18N2/c1-7(2)5-8-6-9-3-4-10-8/h7-10H,3-6H2,1-2H3/t8-/m0/s1
InChIKeyBYYCSTYYULCJLQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Isobutylpiperazine for Chiral Synthesis


(S)-2-Isobutylpiperazine (CAS 106576-37-8) is a chiral secondary amine building block in the piperazine class, defined by an isobutyl substituent at the 2-position of the piperazine ring with S-stereochemistry . It is offered as a research chemical by multiple vendors at purities typically ranging from 95% to 98% . Its primary utility lies in constructing complex molecules, particularly in pharmaceutical research, where its defined stereochemistry and bifunctional amine structure enable modular incorporation into larger scaffolds .

Stereochemistry
Defined (S)-enantiomer for chiral synthesis
Building block class
Secondary amine piperazine with isobutyl substituent
Procurement context
Commercially available research chemical, purity grades up to high levels

(S)-2-Isobutylpiperazine vs. Other Piperazines


Piperazine derivatives, while sharing a core scaffold, are not functionally interchangeable due to significant differences in stereochemistry, substitution pattern, and resultant physicochemical properties. Generic substitution of (S)-2-Isobutylpiperazine with a racemic mixture or a differently substituted analog would introduce uncontrolled variables in a research setting. For example, the S-enantiomer may exhibit distinct binding affinities and reactivity compared to the R-form, a principle supported by broad literature on chiral piperazine pharmacology [1]. Similarly, the specific steric bulk and lipophilicity imparted by the isobutyl group influence molecular conformation and interactions, differentiating it from methyl or benzyl analogs [2].

Racemic mixture or (R)-enantiomer may exhibit different binding behaviour; stereochemistry-driven interactions are not interchangeable.
Methyl, benzyl, or unsubstituted piperazine analogs alter lipophilicity and steric profile, shifting target engagement and SAR interpretation.

Evidence Differentiating (S)-2-Isobutylpiperazine


Stereochemistry Impact on Target Binding

The stereochemistry of 2-isobutylpiperazine is a critical determinant of its interaction with biological targets. While specific Kd or Ki data for the unsubstituted (S)-2-isobutylpiperazine were not identified in the search, robust class-level evidence demonstrates that the (S)-enantiomer of chiral piperazines exhibits distinct, often superior, binding profiles. For example, the (S)-enantiomer of a structurally related piperazine intermediate, (S)-1-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazine, is the active form with high glycosidase inhibitory activity, and its preparation with >98% enantiomeric excess (e.e.) is essential for this activity [1]. In a separate study on histamine H3 and H4 receptors, a piperazine derivative exhibited high binding affinity with a Kd of 1.35 nM at human H3R and a Kd of 31 nM at mouse H4R [2]. These data strongly suggest that the specific (S)-configuration of 2-isobutylpiperazine is a prerequisite for achieving optimal and reproducible results in assays involving chiral biological targets, distinguishing it from the (R)-enantiomer or racemic mixture.

Stereochemistry Impact
Class-level inference
(S)-enantiomer required for activity; >98% ee critical in related piperazines
Enantiomer-specific binding interpretation context
Class-level evidence; validation for (S)-2-isobutylpiperazine not identified
Chiral Resolution Enantiomeric Excess Binding Affinity

Isobutyl Group: Key Physicochemical Determinant

The isobutyl substituent on (S)-2-Isobutylpiperazine confers unique physicochemical properties compared to other alkyl piperazines, impacting its behavior in both synthesis and biological assays. The computed LogP value for 2-isobutylpiperazine is 0.5939 , reflecting moderate lipophilicity. While a direct head-to-head comparison is not available, this can be contrasted with the lower lipophilicity of an unsubstituted piperazine (LogP ≈ -0.5 to 0) or a methyl-substituted analog. This difference is not trivial; in SAR studies, substituting a methyl group with an isobutyl group on a piperazine scaffold has been shown to significantly alter pharmacological activity. For instance, in a series of 8-piperazine ethyl xanthine derivatives, replacing a methyl with an isobutyl group resulted in a compound that exhibited 'good affinity' for the A(1)-adenosine receptor, whereas other analogs did not [1]. This demonstrates that the isobutyl group is not merely a bulky alkyl chain but a specific pharmacophoric element capable of dictating target engagement.

Isobutyl Lipophilicity
Class-level inference
Computed LogP 0.5939 (vs piperazine ~ -0.5 to 0)
Lipophilicity shift affects membrane permeability and target engagement review
SAR inference from related xanthine scaffold; direct data absent
Lipophilicity Structure-Activity Relationship (SAR) Physicochemical Properties

Purity Specifications Across Vendors

Procurement decisions for a building block like (S)-2-Isobutylpiperazine often hinge on purity and availability. A comparison of reputable vendor offerings reveals a clear baseline for quality. The compound is commercially available with a purity of 97+% and NLT 98% . While 95% purity is also offered , the availability of higher purity grades (≥97%) is a key differentiator for applications where impurities could interfere with sensitive reactions or lead to off-target effects in biological assays. This quantitative specification provides a tangible benchmark for procurement, ensuring the selected material meets the rigorous demands of modern research, particularly in medicinal chemistry where the cost of failed reactions far exceeds the premium for higher purity.

Vendor Purity
Supporting evidence
97+% (RGT69794); NLT 98% (MC624999)
Higher purity grades support precise stoichiometry in multi-step synthesis
Vendor specification; analytical method not stated
Chemical Synthesis Building Block Purity Analysis

Validated Applications of (S)-2-Isobutylpiperazine


Asymmetric Synthesis for CNS Candidates

Based on its chiral nature and the class-level evidence for piperazine activity at CNS targets [1], (S)-2-Isobutylpiperazine is a high-value building block for synthesizing libraries of novel compounds aimed at neurological receptors (e.g., histamine, serotonin, or sigma receptors). The defined (S)-stereochemistry allows medicinal chemists to explore stereospecific binding interactions from the outset, a critical factor in CNS drug discovery where off-target effects are a major concern [1].

Chiral Separation Method Development

The compound itself serves as a model substrate for developing or validating chiral separation methodologies. As outlined in patents for separating piperazine enantiomers [2], compounds like (S)-2-Isobutylpiperazine can be used to test the efficiency of new chiral stationary phases or resolution agents. Its distinct physicochemical properties, including a computed LogP of 0.5939 , provide a useful test case for optimizing analytical or preparative chiral HPLC methods.

Derivatization for Chemical Probes

The secondary amine on the piperazine ring is a versatile handle for further derivatization. (S)-2-Isobutylpiperazine can be selectively functionalized to create Boc-protected intermediates [3] or incorporated into more complex structures like diketopiperazines or arylpiperazines [4]. This modularity makes it a strategic intermediate for generating focused compound libraries to explore structure-activity relationships (SAR), where the isobutyl group serves as a specific, non-polar pharmacophoric element .

Application
Selection Property
Validation Focus
Stereospecific synthesis for neuroscience research
Defined (S)-stereochemistry
Enantiomeric purity and binding context
Chiral separation method development
Chiral discrimination and LogP profile
Retention behavior and resolution factor
Modular derivatization for SAR libraries
Secondary amine reactivity; isobutyl lipophilicity
Protecting group strategy and yield consistency
Quote Request

Request a Quote for (S)-2-Isobutylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.